molecular formula C10H9F3O3S B151616 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 128306-96-7

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B151616
CAS No.: 128306-96-7
M. Wt: 266.24 g/mol
InChI Key: DKOAKSYPFZFHMT-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a phenyl ring, and a methylsulfonyl group, making it an interesting subject for various chemical studies and applications.

Mechanism of Action

Target of Action

The primary target of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, also known as 1-[3-(trifluoromethyl)benzoyl]dimethylsulfone, is arylthiolate anions . These anions play a crucial role in various biochemical reactions, particularly those involving sulfur-containing compounds.

Mode of Action

This compound acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving thiophenols. The S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions is a significant downstream effect . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using corresponding perfluoroalkyl phenyl sulfones .

Result of Action

The primary result of the compound’s action is the S-trifluoromethylation of thiophenols . This reaction has significant implications in organic chemistry, particularly in the synthesis of various sulfur-containing compounds.

Action Environment

The compound’s action is influenced by environmental factors such as light. Specifically, the compound’s interaction with arylthiolate anions and the subsequent SET reaction occur under visible light irradiation . This suggests that the compound’s efficacy and stability may be affected by light conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethyl phenyl sulfone
  • Trifluoromethyl ketones
  • Perfluoroalkyl phenyl sulfones

Uniqueness

2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone is unique due to its combination of a trifluoromethyl group and a methylsulfonyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAKSYPFZFHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379572
Record name 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128306-96-7
Record name 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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